4-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-butyric acid
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Overview
Description
4-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-butyric acid is a complex organic compound characterized by the presence of a benzo[1,4]dioxine ring system, a sulfonylamino group, and a butyric acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-butyric acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the benzo[1,4]dioxine ring: This can be achieved through the cyclization of catechol derivatives with ethylene glycol under acidic conditions.
Introduction of the sulfonylamino group:
Attachment of the butyric acid moiety: The final step involves the coupling of the sulfonylamino-benzo[1,4]dioxine intermediate with butyric acid or its derivatives using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors for the cyclization step, as well as automated peptide synthesizers for the coupling step.
Chemical Reactions Analysis
Types of Reactions
4-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-butyric acid can undergo various chemical reactions, including:
Oxidation: The benzo[1,4]dioxine ring can be oxidized to form quinone derivatives.
Reduction: The sulfonylamino group can be reduced to an amine under strong reducing conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the sulfonylamino group.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzo[1,4]dioxine derivatives.
Scientific Research Applications
4-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-butyric acid has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying enzyme-substrate interactions due to its unique structure.
Industry: It can be used in the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-butyric acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The benzo[1,4]dioxine ring system can interact with aromatic residues in proteins, while the sulfonylamino group can form hydrogen bonds with amino acid side chains. The butyric acid moiety can enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
4-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-benzoic acid: Similar structure but with a benzoic acid moiety instead of butyric acid.
(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-acetic acid: Similar structure but with an acetic acid moiety.
Uniqueness
4-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-butyric acid is unique due to the presence of the butyric acid moiety, which can influence its biological activity and solubility. The combination of the benzo[1,4]dioxine ring system with the sulfonylamino group also provides a versatile scaffold for further functionalization and application in various fields.
Properties
IUPAC Name |
4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonylamino)butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO6S/c14-12(15)2-1-5-13-20(16,17)9-3-4-10-11(8-9)19-7-6-18-10/h3-4,8,13H,1-2,5-7H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGXXDRKDKYCRLS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20389667 |
Source
|
Record name | 4-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-butyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20389667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
300571-94-2 |
Source
|
Record name | 4-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-butyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20389667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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